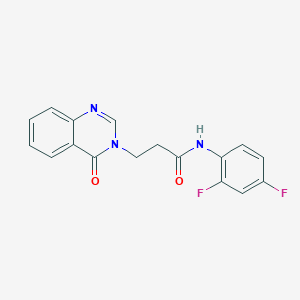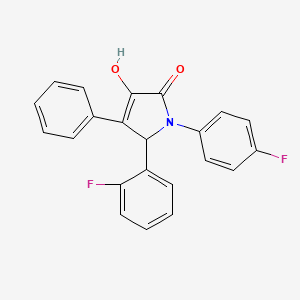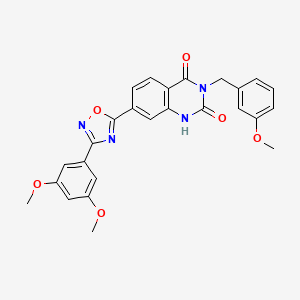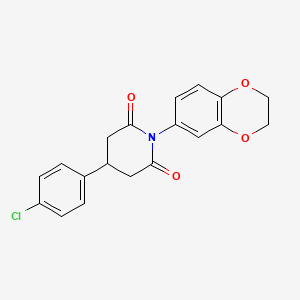![molecular formula C20H22N4O4S B11271665 3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11271665.png)
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide: , also known by its chemical formula C18H19N3O4S, is a complex organic molecule. Let’s break down its structure:
- The pyrazole core (1H-pyrazole-5-carboxamide) provides rigidity and aromaticity.
- The sulfamoyl group (sulfonamide) contributes to its biological activity.
- The ethoxyphenyl and ethylphenyl substituents enhance its lipophilicity and solubility.
Métodos De Preparación
Synthetic Routes::
Oxidation of 1,3-diethylbenzene: Starting from 1,3-diethylbenzene, the compound undergoes oxidation to form the pyrazole ring.
Sulfamoylation: The ethoxyphenyl group is sulfamoylated using a suitable sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
Amide Formation: The amide linkage is formed by reacting the sulfamoylated intermediate with 3-ethylphenylamine.
- Industrial synthesis typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-5-carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the sulfamoyl sulfur.
Oxidation: Chromic acid (HCrO), reflux in acetic acid.
Reduction: Sodium borohydride (NaBH), methanol.
Substitution: Ammonia (NH), alkyl halides.
Aplicaciones Científicas De Investigación
Medicine: Investigated as a potential drug candidate due to its sulfonamide moiety (possible carbonic anhydrase inhibitor).
Agriculture: Used in agrochemical research (e.g., herbicides, fungicides).
Materials Science: Explored for its optical properties and potential as a fluorescent probe.
Mecanismo De Acción
Target: Likely interacts with enzymes or receptors due to its sulfonamide group.
Pathways: Further studies needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other sulfonamides, pyrazole derivatives, and amides.
Uniqueness: Its combination of sulfonamide and pyrazole features sets it apart.
Propiedades
Fórmula molecular |
C20H22N4O4S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-3-14-6-5-7-16(12-14)21-20(25)18-13-19(23-22-18)29(26,27)24-15-8-10-17(11-9-15)28-4-2/h5-13,24H,3-4H2,1-2H3,(H,21,25)(H,22,23) |
Clave InChI |
WMGMQAPKPIJJKT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11271587.png)
![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/structure/B11271588.png)



![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11271614.png)
![N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11271615.png)
![3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11271626.png)
![N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271632.png)
![5-[(4-methylphenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271634.png)
![2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11271635.png)
![N-(2-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11271649.png)


